molecular formula C20H24F4N2O4 B1395801 1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine CAS No. 1082949-99-2

1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine

Cat. No. B1395801
M. Wt: 432.4 g/mol
InChI Key: QJMZCTXXDQBKAB-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups. The “Boc” in the name refers to a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The “4-Fluoro-3-(trifluoromethyl)phenyl” part refers to a phenyl ring (a six-membered carbon ring typical of aromatic compounds) with fluorine and trifluoromethyl (-CF3) substituents. The “2-oxoethylcarbamoyl” part suggests the presence of a carbonyl group (=O) and a carbamate group (NHCOO-), which is a derivative of carbamic acid and contains a carbonyl (C=O), an amine (NH2), and an ether (R-O-R’) group.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis. However, the Boc group could be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base. The fluoro and trifluoromethyl groups could be introduced using appropriate fluorination reagents. The carbamate group could be formed via reaction with an isocyanate.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the functional groups mentioned above. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry would be useful in confirming the structure of the compound.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the Boc group could be removed under acidic conditions to reveal the amine. The carbamate group could undergo hydrolysis to yield an amine and a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity.


Scientific Research Applications

  • Synthesis and Derivatives Development : A key aspect of research on this compound involves its synthesis and the development of its derivatives. For instance, Xie et al. (2004) described a convenient synthesis route for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, which are useful as templates for synthesizing compounds targeting GPCR (G Protein-Coupled Receptors) (Xie et al., 2004). Another study by Kuznecovs et al. (2020) focused on the synthesis of a fluorinated derivative of the Sigma-1 receptor modulator E1R, highlighting the versatility of such compounds in medicinal chemistry (Kuznecovs et al., 2020).

  • Organic Chemistry Applications : Research by Leroux et al. (2006) elaborated on a method to produce 4-trifluoromethyl-2-quinolinones using ortho-lithiated tert-Bu N-arylcarbamates (BOC-protected anilines) (Leroux et al., 2006). This highlights the compound's role in facilitating complex chemical reactions, relevant in the synthesis of pharmacologically active molecules.

  • Pharmaceutical Development : An experimental study by Sheikh et al. (2012) on the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines, pharmaceutically relevant compounds, demonstrates the application in drug synthesis (Sheikh et al., 2012).

  • Radiopharmaceutical Synthesis : Kilbourn et al. (1990) described the synthesis of fluorine-18 labeled inhibitors of GABA reuptake, showcasing the compound's application in the development of radiopharmaceuticals (Kilbourn et al., 1990).

  • Advanced Chemical Syntheses : Vaid et al. (2013) detailed an eight-step synthesis of a complex compound starting from oxoacetic acid, demonstrating the compound's utility in advanced organic syntheses (Vaid et al., 2013).

  • Catalytic Applications : Research by Millet and Baudoin (2015) focused on palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, an important process in pharmaceutical research (Millet & Baudoin, 2015).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific toxicity data, it’s difficult to comment on its potential hazards.


Future Directions

Future studies could explore the synthesis, characterization, and potential applications of this compound. Its reactivity and the transformations it undergoes could also be topics of interest.


properties

IUPAC Name

tert-butyl 4-[[2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl]carbamoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F4N2O4/c1-19(2,3)30-18(29)26-8-6-12(7-9-26)17(28)25-11-16(27)13-4-5-15(21)14(10-13)20(22,23)24/h4-5,10,12H,6-9,11H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMZCTXXDQBKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC(=O)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701740
Record name tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine

CAS RN

1082949-99-2
Record name tert-Butyl 4-({2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoethyl}carbamoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.20 equiv; 252.61 mmol; 57.92 g) in THF (400 mL), add NMM (3 equiv; 631.52 mmol; 69.66 mL). Cool to −10° C. with a dry ice-acetone bath. Add isobutyl chloroformate (1.1 equiv; 231.56 mmol; 30.26 mL) dropwise maintaining the temperature below −5° C. After 30 min at from −5 to 10° C., add 2-amino-1-(4-fluoro-3-(trifluoromethyl)-phenyl)-ethanone hydrochloride (54.23 g; 1.00 equiv; 210.51 mmol) suspended in THF (300 mL) and stir the mixture in the bath at −5° C. for 20 min and then 1 h at RT. Partition between water and EA; wash the organic layer with water then saturated NaCl aqueous (brine), dry over anhydrous MgSO4, filter and concentrate in vacuo. Suspend the crude in MTBE and stir for 2 h. Filter the solid and dry in vacuo to give the title compound (64.44 g; 70.79%). 1H NMR (300 MHz, DMSO): 8.37-8.26 (m, 3H), 7.74-7.68 (m, 1H), 4.61 (d, J=5.5 Hz, 2H), 3.91 (d, J=12.9 Hz, 2H), 2.75-2.64 (m, 2H), 2.46-2.37 (m, 1H), 1.69-1.60 (m, 2H), 1.39 (s, 12H).
Quantity
57.92 g
Type
reactant
Reaction Step One
Name
Quantity
69.66 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
30.26 mL
Type
reactant
Reaction Step Two
Quantity
54.23 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
70.79%

Synthesis routes and methods II

Procedure details

To a solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (9611.92 mg; 41.92 mmol; 1.08 eq.) in THF 100 ml, added 4-methyl-morpholine (14.51 ml; 131.98 mmol; 3.40 eq.), The reaction mixture was cooled to −10° C., 3-methyl-butyryl chloride (5.03 ml; 38.82 mmol; 1.00 eq.) was add dropwise and maintaining the temperature below −5° C. after stirring for 30 mins at from −5° C. to 10° C., 2-(4-Fluoro-3-trifluoromethyl-phenyl)-2-oxo-ethyl-ammonium chloride (10.00 g; 38.82 mmol; 1.00 eq.) was added at −5° C. and stirred the mixture for 20 mins and then RT for 1 h. Added brine, extracted with EA, washed with brine, dried and concentrated. The crude oil was treated with ether. The white solid was collected as the title compound (12 g, yield 71.5%).
Quantity
9611.92 mg
Type
reactant
Reaction Step One
Quantity
14.51 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.03 mL
Type
reactant
Reaction Step Two
Name
2-(4-Fluoro-3-trifluoromethyl-phenyl)-2-oxo-ethyl-ammonium chloride
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
71.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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